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molecular formula C11H15ClN4O2 B8717127 4-Chloro-2-[(4-methylpiperazin-1-yl)amino]-1-nitrobenzene

4-Chloro-2-[(4-methylpiperazin-1-yl)amino]-1-nitrobenzene

Cat. No. B8717127
M. Wt: 270.71 g/mol
InChI Key: RYGMEXPMXCALHP-UHFFFAOYSA-N
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Patent
US05585394

Procedure details

A mixture of 35 g of 4-chloro-1,2-dinitrobenzene and 20 g of 1-amino-4-methylpiperazine in 200 ml of 96° EtOH is stirred for 24 hours at RT. The reaction mixture is evaporated under vacuum and the residue is chromatographed on silica using a DCM/AcOEt mixture (80/20; v/v) as the eluent to give 17.5 g of the expected product after crystallization from an iso ether/heptane mixture (50/50; v/v). M.p.=108° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([N+:11]([O-])=O)[CH:3]=1.N[N:15]1[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]1>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([NH:11][N:15]2[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]2)[CH:3]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
20 g
Type
reactant
Smiles
NN1CCN(CC1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 24 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica using a DCM/AcOEt mixture (80/20; v/v) as the eluent

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])NN1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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